REACTION_CXSMILES
|
[C:1](=[S:4])([NH2:3])[CH3:2].Cl[CH:6]([C:12](=O)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:7]([O:9]CC)=[O:8].[OH-].[Na+].Cl>CCO>[CH3:2][C:1]1[S:4][C:6]([C:7]([OH:9])=[O:8])=[C:12]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[N:3]=1 |f:2.3|
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Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C(C)(N)=S
|
Name
|
|
Quantity
|
141.5 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OCC)C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
240 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
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Type
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CUSTOM
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Details
|
975-984, and the mixture was stirred at 80° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was prepared by published procedure in M
|
Type
|
TEMPERATURE
|
Details
|
to cool to 50° C.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred 80° C. for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to 50° C.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred 80° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to 0° C.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at rt for 12 h
|
Duration
|
12 h
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water, EtOH and diethyl ether sequentially
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1SC(=C(N1)C1=CC=CC=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 105.6 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |